5-Methyl-1,3-oxazolidin-2-one

Description

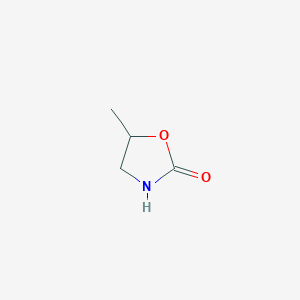

Structure

2D Structure

Propriétés

IUPAC Name |

5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRXQSHUXIJOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030688 | |

| Record name | 5-Methyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-70-4 | |

| Record name | 5-Methyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1072-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1072-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Oxazolidinone Chemistry

The journey of oxazolidinone chemistry began in 1888 when German chemist Siegmund Gabriel first reported the synthesis of 2-oxazolidinone (B127357). wikipedia.org While investigating the reactions of bromoethylamine hydrobromide, he isolated a product with a melting point of approximately 90–91°C. wikipedia.org Although he correctly determined its empirical formula, a specific name and detailed study of its properties were not provided at the time. wikipedia.org Nine years later, Gabriel, along with G. Eschenbach, developed a more efficient synthesis method. wikipedia.org

The initial antibacterial properties of oxazolidinone compounds were discovered and reported in the 1980s by DuPont, with compounds such as DuP 105 and DuP 721. toku-e.com However, issues with toxicity in early human clinical trials led to a temporary decline in their development. toku-e.com The first oxazolidinone antibiotic to be used in human medicine was cycloserine, introduced in 1956 as a second-line treatment for tuberculosis. ebsco.com A significant milestone was reached in 2000 when the U.S. Food and Drug Administration (FDA) approved linezolid (B1675486), the first fully synthetic oxazolidinone antibacterial drug. acs.orgscirp.orgrsc.org This event marked the arrival of the first new class of antibiotics to successfully pass clinical trials in two decades and revitalized interest in this class of compounds. ebsco.com

Early synthetic methods for producing the oxazolidinone ring structure involved the reaction of an amino alcohol with phosgene (B1210022) or its derivatives. nih.govrsc.org Over time, researchers developed alternative and less hazardous methods, such as the carbonylation of β-amino alcohols, the reaction of epoxides with isocyanates, and the use of dimethyl carbonate. wikipedia.orgnih.gov

Significance of the 5 Methyl 1,3 Oxazolidin 2 One Scaffold in Contemporary Research

The 5-Methyl-1,3-oxazolidin-2-one scaffold is a cornerstone in modern chemical research, primarily due to its applications in asymmetric synthesis and its presence in a variety of biologically active molecules. nih.govrrscientific.com Oxazolidinones, in general, are recognized for their utility as chiral auxiliaries, which are instrumental in controlling the stereochemical outcome of chemical reactions. wikipedia.org The substituents at the 4 and 5 positions of the oxazolidinone ring can direct reactions, such as aldol (B89426) additions and Diels-Alder reactions, to proceed with high stereoselectivity. wikipedia.org

The 5-methyl substitution, in particular, has been a focus of research. For instance, the discovery and optimization of 3,5-diphenyl-4-methyl-1,3-oxazolidin-2-ones as potent inhibitors of Δ-5 desaturase (D5D) highlight the importance of this specific substitution pattern. nih.govacs.org In this research, the methyl group at the 4-position was introduced to improve metabolic stability. acs.org Furthermore, the development of novel oxazolidinone derivatives often involves modifications at the C-5 position of the core ring to enhance antibacterial activity and improve safety profiles. acs.orgnih.gov

The versatility of the oxazolidinone scaffold, including the 5-methyl variant, extends to its role as a bioisostere for other chemical groups like carbamates, thiocarbamates, ureas, and amides, which contributes to its broad applicability in medicinal chemistry. nih.gov

Overview of Research Trajectories for Oxazolidinone Derivatives

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of 5-methyl-1,3-oxazolidin-2-one, involving the formation of the five-membered ring from acyclic precursors.

Intramolecular Cyclization of Amino Alcohols with Carboxylic Acid Derivatives

A well-established method for preparing oxazolidinones is the intramolecular cyclization of amino alcohols with carboxylic acid derivatives. This approach leverages the nucleophilic character of the amino group and the electrophilicity of the carboxylic acid derivative to facilitate ring closure. The reaction of a β-amino alcohol with reagents like diethyl carbonate can lead to the preferential formation of the 5-membered oxazolidinone ring system through a 5-Exo-Trig ring closure, which is kinetically favored over the formation of larger rings. nih.gov The process is often promoted under conditions that facilitate the elimination of a small molecule, such as ethanol (B145695) when diethyl carbonate is used, driving the reaction towards the cyclized product.

This methodology has been applied to the synthesis of various oxazolidinone-containing compounds. For instance, dipeptide mimetics containing an oxazolidinone moiety have been synthesized by the cyclization of a dipeptide containing an N-Boc-L-serine residue. arkat-usa.org Additionally, an efficient sequential intramolecular cyclization of amino alcohol carbamates, followed by a copper-catalyzed cross-coupling with aryl iodides, provides N-aryl oxazolidinones under mild conditions. organic-chemistry.org

One-Pot Synthesis via Carbamate (B1207046) Intermediates

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency. The formation of this compound and its derivatives can be effectively achieved through a one-pot process involving carbamate intermediates.

An efficient one-pot, two-step sequence for the construction of the 2-oxazolidinone (B127357) ring proceeds via a carbamate intermediate formed from a chloroformate. semanticscholar.org This method avoids harsh conditions such as cryogenic temperatures and the use of air-sensitive bases like n-butyllithium (n-BuLi), which are often required in classical methods. semanticscholar.org

The process typically begins with the conversion of a chlorohydrin to a chloroformate. For example, (S)-epichlorohydrin can be ring-opened to form a chlorohydrin, which is then treated with triphosgene (B27547) to yield a chloroformate intermediate. semanticscholar.orgresearchgate.net This intermediate then reacts with an amine in the presence of a base, such as potassium carbonate, to form a carbamate. semanticscholar.org Subsequent intramolecular cyclization of the carbamate, often in the same pot, yields the desired oxazolidinone. semanticscholar.org This approach has been successfully employed in the synthesis of the antibiotic Linezolid. semanticscholar.orgresearchgate.net

Table 1: One-Pot Synthesis of 3-Aryl-5-(substituted methyl)-2-oxazolidinones

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Chiral synthons play a crucial role in the enantioselective synthesis of 5-substituted oxazolidinones. Commercially available chiral aziridines bearing an electron-withdrawing group at the C-2 position can be converted into enantiomerically pure 5-functionalized oxazolidin-2-ones in a one-pot reaction. bioorg.org This transformation proceeds with retention of configuration in high yields through a regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization. bioorg.org

For example, enantiomerically pure N-(R)-α-methylbenzylaziridine-2(R)-carboxylic acid menthol (B31143) ester serves as a starting material. bioorg.org The reaction with methyl chloroformate leads to the formation of the corresponding 5-substituted chiral 2-oxazolidinone. bioorg.org This methodology highlights the utility of chiral aziridines as versatile building blocks for asymmetric synthesis.

The enantioselective catalytic hydrogenation of 5-aryl-2-oxazolones using an axially chiral Ir-BiphPHOX catalyst also provides chiral 5-aryl-2-oxazolidinones with high yields and excellent enantioselectivities. sioc-journal.cn

Asymmetric Synthesis Approaches

Application of Chiral Auxiliaries

Evans Chiral Auxiliaries in Stereoselective Alkylation, Cycloaddition, and Aldol (B89426) Reactions

Evans chiral auxiliaries, a class of oxazolidinones, are renowned for their ability to direct stereoselective transformations. santiago-lab.comwikipedia.org Developed by David A. Evans, these auxiliaries are typically derived from readily available chiral amino alcohols. santiago-lab.com The underlying principle of their effectiveness lies in the formation of a chiral N-acyl oxazolidinone imide. The bulky substituent at the C-4 (and sometimes C-5) position of the oxazolidinone ring sterically hinders one face of the enolate derived from the acyl group, forcing electrophilic attack to occur from the less hindered face with high diastereoselectivity. santiago-lab.comuwindsor.ca

Stereoselective Alkylation: The asymmetric alkylation of N-acyloxazolidinones is a robust method for creating chiral carboxylic acid derivatives. rsc.org The process begins with the N-acylation of the oxazolidinone auxiliary. williams.edu Subsequent deprotonation of the α-proton with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated (Z)-enolate. santiago-lab.comuwindsor.cawilliams.edu The chelation between the metal cation and the carbonyl oxygens fixes the conformation of the enolate. santiago-lab.com The steric bulk of the auxiliary's substituent then directs the approach of an alkylating agent, leading to the formation of a new stereocenter with a high degree of control. uwindsor.cawilliams.edu The diastereoselectivity can be excellent, often exceeding 98:2 for many electrophiles. uwindsor.ca After the alkylation step, the chiral auxiliary can be cleaved under mild conditions, for instance, by hydrolysis with alkaline hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid and recover the auxiliary for reuse. williams.eduacs.org

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinone

| Auxiliary Substituent (R) | Base | Electrophile (E+) | Product Ratio (desired:undesired) |

|---|---|---|---|

| Isopropyl | NaHMDS, -78°C | CH₃I | 91 : 9 |

| Isopropyl | LDA, 0°C | PhCH₂Br | 99 : 1 |

| Phenyl | NaHMDS, -78°C | CH₃I | 93 : 7 |

| Phenyl | LDA, 0°C | PhCH₂Br | 98 : 2 |

Data sourced from reference uwindsor.ca

Cycloaddition Reactions: Evans auxiliaries have also been successfully employed to control stereochemistry in cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsci-hub.se When the oxazolidinone is attached to a dienophile, such as an α,β-unsaturated carboxyl group, it creates a chiral dienophile. The substituent on the auxiliary directs the approach of the diene, resulting in a highly diastereoselective [4+2] cycloaddition. sci-hub.sethieme-connect.com This strategy has been instrumental in the synthesis of complex cyclic molecules and natural products. thieme-connect.com For instance, intramolecular Diels-Alder reactions mediated by these auxiliaries can construct intricate bicyclic systems with excellent stereocontrol. thieme-connect.com

Aldol Reactions: The Evans aldol reaction is a benchmark for stereoselective C-C bond formation, capable of establishing two contiguous stereocenters simultaneously. wikipedia.orgalfa-chemistry.com The reaction involves the boron enolate of an N-acyl oxazolidinone reacting with an aldehyde. santiago-lab.com Soft enolization using a dialkylboron triflate and a hindered base like diisopropylethylamine preferentially forms the (Z)-enolate. wikipedia.orgalfa-chemistry.com This enolate then proceeds through a chair-like six-membered Zimmerman-Traxler transition state, where the substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric strain. slideshare.net This predictable transition state geometry leads to the reliable formation of the syn-aldol product. alfa-chemistry.comslideshare.net The choice of chiral auxiliary dictates the absolute configuration of the newly formed stereocenters. alfa-chemistry.com

Enantioselective Catalysis in Oxazolidinone Formation

While chiral auxiliaries offer a powerful stoichiometric approach to chirality, enantioselective catalysis provides a more atom-economical pathway to chiral oxazolidinones. Several catalytic systems have been developed for the asymmetric synthesis of the oxazolidinone ring itself.

One notable method is the catalytic asymmetric bromocyclization of carbamic acids generated in situ from carbon dioxide and allylamines. This reaction utilizes a BINOL-derived chiral bifunctional selenide (B1212193) catalyst, which promotes the cyclization to yield chiral 2-oxazolidinones with good enantioselectivities. rsc.org Another approach involves the organoselenium-catalyzed reaction of N-Boc amines with alkenes. nih.govorganic-chemistry.org This method uses a chiral organoselenium catalyst and an oxidant to construct the oxazolidinone ring, achieving high yields and enantioselectivities for a variety of substrates. nih.govorganic-chemistry.org

A different strategy employs the enantioselective hydrogenation of 5-aryl-2-oxazolones. Using an iridium catalyst with a chiral BiphPHOX ligand (Ir-BiphPHOX), this method provides access to chiral 5-aryl-2-oxazolidinones in high yields and with excellent enantiomeric excess. sioc-journal.cn Furthermore, biocatalytic methods have emerged as a powerful tool. Engineered myoglobin-based catalysts can perform intramolecular C(sp³)–H amination of carbamate derivatives to furnish enantioenriched oxazolidinones with high selectivity. acs.org This enzymatic approach is applicable to a diverse range of substrates and offers an alternative to traditional chemical catalysis. acs.org

Table 2: Enantioselective Catalytic Synthesis of Chiral Oxazolidinones

| Reaction Type | Catalyst System | Product Type | Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Bromocyclization | BINOL-derived chiral selenide | 5-(bromomethyl)oxazolidinones | Good |

| Hydrogenation | Ir-BiphPHOX | 5-aryl-2-oxazolidinones | Excellent |

| C-H Amination | Engineered Myoglobin | Various substituted oxazolidinones | High |

| Alkene Amination | Chiral Organoselenium | Various substituted oxazolidinones | High |

Data sourced from references rsc.orgorganic-chemistry.orgsioc-journal.cnacs.org

Derivatization Strategies

The versatility of the oxazolidinone scaffold is further enhanced by various derivatization strategies that allow for the fine-tuning of its properties. Modifications at the C-5 side chain and substitutions at the ring's heteroatoms are common approaches.

C-5 Side Chain Modifications

Modifications to the side chain at the C-5 position of the oxazolidinone ring are particularly significant in medicinal chemistry, especially in the development of antibacterial agents like linezolid. scirp.org While many analogs focus on other parts of the molecule, C-5 modifications have been explored to enhance potency and overcome drug resistance. nih.gov For example, introducing a carboxamide functionality at C-5 (termed "reverse amides") has led to a new series of oxazolidinones that act as potent inhibitors of bacterial protein synthesis. nih.govacs.org One such compound, PF-00422602, which features a (5R)-trans-carboxamide, demonstrated potent in vivo efficacy and excellent pharmacokinetic properties. nih.gov However, extensive modifications at the C-5 side chain can sometimes lead to a loss of antibacterial activity, as this part of the molecule is crucial for binding to the bacterial ribosome. nih.gov

Substitutions at Nitrogen and Oxygen Atoms

Nitrogen Atom: The nitrogen atom of the oxazolidinone ring is a key site for modification, most commonly through N-acylation. This reaction is fundamental to the use of oxazolidinones as chiral auxiliaries. semanticscholar.org Traditional methods for N-acylation often require strong bases like butyllithium (B86547) to deprotonate the nitrogen, followed by reaction with an acid chloride or anhydride. santiago-lab.comacs.org However, milder methods have been developed. One approach uses triethylamine (B128534) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) to facilitate the acylation at room temperature. williams.eduthieme-connect.com Another method employs Lewis acid catalysis, where a catalytic amount of zinc chloride (ZnCl₂) can promote the N-acylation with carboxylic acid anhydrides under solvent-free conditions. semanticscholar.org More recently, an aerobic oxidative N-heterocyclic carbene (NHC) catalysis has been reported for the N-acylation of oxazolidinones with aldehydes, offering a green and efficient alternative that avoids harsh reagents. acs.orgnih.govchemrxiv.org

Oxygen Atom: While less common than N-substitution, modification at the anomeric oxygen atom has been demonstrated in specific contexts, particularly in carbohydrate chemistry. A stereoselective anomeric O-alkylation of a 2N,3O-oxazolidinone-protected D-mannosamine has been achieved using cesium carbonate as a mediator. nih.govacs.org This reaction with sugar-derived alkyl triflates proceeds with excellent stereoselectivity to afford β-D-mannosides, showcasing a specialized but important derivatization strategy. nih.govacs.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (5R)-trans-3-[3-Fluoro-4-(1-oxotetrahydrothiopyran-4-yl)phenyl]-2-oxooxazolidine-5-carboxylic acid amide (PF-00422602) |

| 4-(N,N-dimethylamino)pyridine (DMAP) |

| Allylamine |

| BINOL |

| BiphPHOX |

| Butyllithium (n-BuLi) |

| Carbon dioxide |

| Cesium carbonate |

| Diethyl carbonate |

| Diisopropylethylamine |

| Evans Chiral Auxiliaries |

| Linezolid |

| Lithium diisopropylamide (LDA) |

| Phosgene (B1210022) |

| Sodium bis(trimethylsilyl)amide (NaHMDS) |

| Triethylamine |

Influence of Substituents on Biological Activity

The introduction of a hydroxypropyl group to the oxazolidinone scaffold is a strategy that can influence both the solubility and biological activity of the resulting analogs. Generally, the incorporation of polar functional groups like hydroxyls can enhance the aqueous solubility of a compound, a critical factor for drug delivery and bioavailability. nih.govscispace.com For instance, in the broader class of oxazolidinones, solubility-driven modifications are a key optimization strategy. researchgate.net The addition of polar substituents can lead to improved pharmacokinetic profiles. researchgate.net

While specific studies focusing solely on the hydroxypropyl substituent on this compound are not extensively detailed in the provided results, the general principles of oxazolidinone SAR suggest that such a modification would be expected to increase polarity. This increased polarity could be beneficial for solubility but may need to be balanced to maintain the necessary lipophilicity for cell membrane penetration and target engagement. ukhsa.gov.uk The biological activity of such an analog would depend on the precise placement of the hydroxypropyl group and its ability to interact favorably with the biological target.

Modifications to the core 1,3-oxazolidin-2-one ring system are a critical aspect of SAR studies, often leading to significant changes in biological activity. These modifications can include the introduction of substituents directly onto the ring or the fusion of the oxazolidinone ring with other cyclic systems.

For instance, the substitution at the C-4 position of the oxazolidinone ring has been shown to be important for antibacterial activity. rsc.org The development of tricyclic oxazolidinones, where the core ring is fused with other rings, has been explored as a strategy to create conformationally constrained analogs of existing drugs like Linezolid. This approach can lead to compounds with potent antibacterial activity.

In one study, the replacement of the morpholine (B109124) ring found in some oxazolidinone antibiotics with various azole moieties (pyrrole, pyrazole, imidazole, triazole, and tetrazole) resulted in compounds with expanded activity against certain Gram-negative organisms. acs.orgnih.gov This highlights that alterations to the heterocyclic systems attached to the oxazolidinone core can significantly broaden the spectrum of biological activity. Furthermore, the introduction of a benzoxazinone (B8607429) C-ring substructure has been shown to yield compounds with superior activity compared to linezolid against a panel of both Gram-positive and Gram-negative bacteria. nih.govacs.org

The following table summarizes the effects of some ring modifications on the antibacterial activity of oxazolidinone analogs:

| Modification | Effect on Antibacterial Activity | Reference |

| Substitution at C-4 position | Can enhance antibacterial potency. | rsc.org |

| Fusion to form tricyclic systems | Can lead to potent, conformationally constrained analogs. | |

| Replacement of morpholine with azoles | Expanded activity against some Gram-negative bacteria. | acs.orgnih.gov |

| Introduction of a benzoxazinone C-ring | Superior activity against Gram-positive and Gram-negative bacteria. | nih.govacs.org |

The incorporation of fluorine atoms and additional heterocyclic rings are well-established strategies in medicinal chemistry to enhance the therapeutic properties of drug candidates, and oxazolidinone analogs are no exception.

The presence of a fluorine atom on the phenyl ring of oxazolidinone antibiotics is known to play a significant role in their activity. rsc.org For example, a meta-fluoro substitution on the B ring of the oxazolidinone pharmacophore can increase biological activity. mdpi.com In some instances, the fluorine atom has been shown to have a dual function, improving both activity and reducing toxicity. nih.gov This is attributed to fluorine's ability to modulate the electronic properties of the molecule and engage in specific interactions with the biological target. rsc.org

The introduction of various heterocyclic rings can also profoundly impact the biological activity of oxazolidinones. Replacing the morpholine ring of linezolid with different azoles has been shown to expand the antibacterial spectrum. acs.orgnih.gov Furthermore, the addition of heterocyclic rings like pyrazine, benzothiophene, and substituted furans to the oxazolidinone structure has resulted in compounds with potent activity against various bacterial strains. mdpi.com The nature of the heterocyclic ring is crucial; for example, conjugates with a thiomorpholine (B91149) ring have demonstrated better activity than those with an N-Boc piperazine (B1678402) moiety. mdpi.com

The table below illustrates the impact of fluorine and heterocyclic rings on the activity of modified oxazolidinones:

| Modification | Impact on Activity | Reference |

| Meta-fluoro substitution on phenyl ring | Increased biological activity. | mdpi.com |

| Fluorine on benzene (B151609) ring of tricyclic scaffold | Improved activity and reduced toxicity. | nih.gov |

| Replacement of morpholine with azoles | Expanded antibacterial spectrum. | acs.orgnih.gov |

| Addition of pyrazine, benzothiophene, furan | Potent activity against various bacterial strains. | mdpi.com |

| Thiomorpholine ring vs. N-Boc piperazine | Thiomorpholine conjugates showed better activity. | mdpi.com |

Stereochemistry and its Implications in Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for many pharmaceutical compounds, including this compound analogs. The specific spatial orientation of substituents can significantly influence how a molecule interacts with its biological target.

For chiral oxazolidinones, which possess a non-superimposable mirror image, the two enantiomers can exhibit markedly different biological activities. It is a well-established principle that the stereochemistry at the C-5 position of the oxazolidinone ring is crucial for antibacterial activity, with the (S)-configuration generally being the more active enantiomer. nih.govnih.govnih.gov This stereoselectivity is a direct consequence of the specific interactions between the drug molecule and its chiral biological target, such as the bacterial ribosome. mdpi.com

The importance of enantiomeric purity is highlighted by the fact that for some oxazolidinone antibiotics, one enantiomer is significantly more potent than the other. For example, the (S)-enantiomer of linezolid is reported to be approximately four times more potent than its (R)-enantiomer in inhibiting bacterial growth. mdpi.com Similarly, the antibacterial activity of the antibiotic tedizolid is attributed to the (R)-enantiomer, while the (S)-enantiomer is inactive. mdpi.com

Therefore, ensuring high enantiomeric purity is a critical aspect of the development of chiral oxazolidinone-based drugs to maximize therapeutic potential and minimize potential off-target effects or inactivity from the undesired enantiomer. mdpi.comacs.org The synthesis of enantiomerically pure oxazolidinones is a key focus in the preparation of these therapeutic agents. researchgate.netacs.org

The following table provides examples of the differential activity of oxazolidinone enantiomers:

| Compound | Active Enantiomer | Inactive/Less Active Enantiomer | Reference |

| Linezolid | (S)-enantiomer | (R)-enantiomer (approx. 4x less potent) | mdpi.com |

| Tedizolid | (R)-enantiomer | (S)-enantiomer (inactive) | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. nih.gov

Several QSAR studies have been conducted on oxazolidinone antibacterial agents to understand the key structural features that govern their efficacy. nih.govnih.govtandfonline.com These studies typically involve generating a set of molecular descriptors for each compound in a series, which quantify various physicochemical properties such as steric, electronic, and lipophilic characteristics. nih.gov Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then employed to build a predictive model. nih.govnih.gov

For example, a 3D-QSAR study on tricyclic oxazolidinones revealed a strong correlation between their in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and their steric, electrostatic, and lipophilic properties. nih.gov Another study on a series of (S)-3-Aryl-5-substituted oxazolidinones found that steric and electrostatic contributions were significant for their antibacterial activity. benthamdirect.com These models can provide valuable insights into the drug-receptor interactions at a molecular level and can be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process. benthamdirect.com The predictive ability of these QSAR models is often validated using a test set of compounds that were not used in the model development. nih.gov

Key Descriptors Influencing Activity (e.g., Electronegativity, Electronic Properties)

The predictive power of QSAR models stems from the use of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. By analyzing which descriptors are most influential in the mathematical models, scientists can gain insight into the specific features that drive biological activity.

For the (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]−4-methyl-1,3-oxazolidin-2-one derivatives, a genetic algorithm was employed to select the most relevant descriptors from a larger pool. researchgate.net While the specific six descriptors chosen in that particular study are proprietary to the research, the broader principles of descriptor influence are well-established in medicinal chemistry. researchgate.netresearchgate.net

Electronic Properties: The electronic nature of a molecule, including the distribution of electrons and the energies of its molecular orbitals, plays a paramount role in its interaction with biological targets. Key electronic descriptors include:

Electronegativity (χ): This property influences how a molecule will interact with other molecules, particularly in the context of forming hydrogen bonds with a biological target like an enzyme or receptor. researchgate.netnih.gov The introduction of electronegative atoms or groups, such as fluorine or a pyridine (B92270) ring, can significantly alter the electronic landscape of a molecule and thereby its activity. nih.govmdpi.com For instance, the nitrogen atom in an oxazole (B20620) ring, a structure related to oxazolidinone, can act as a hydrogen bond acceptor, an interaction critical for binding to a target enzyme. nih.gov

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.netacs.org The energy gap between HOMO and LUMO is an indicator of molecular stability; a smaller gap often implies higher reactivity. acs.org

Molecular Electrostatic Potential (MEP): This descriptor provides a visual representation of the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are used to predict how a drug molecule will "see" its receptor, guiding the design of compounds that have complementary electrostatic interactions.

Other Influential Descriptors: Beyond purely electronic properties, other descriptors are also vital:

Hydrophilicity/Lipophilicity (logP): The balance between water-loving (hydrophilic) and fat-loving (lipophilic) character, often quantified by the partition coefficient (logP), is critical. This property affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In studies of 5-thiocarbamate oxazolidinone analogs, compounds with a favorable logP value range demonstrated potent antibacterial activity, indicating that moderate hydrophilicity at the 5-position was beneficial. researchgate.net

Steric Properties: The size and shape of the molecule (its topology) are fundamental to achieving a good "fit" with its biological target.

The strategic modification of the this compound core with different functional groups allows for the fine-tuning of these descriptors, leading to analogs with improved potency and desired therapeutic profiles.

Table 2: Key Molecular Descriptors and Their Influence on Activity

| Descriptor | Definition | Influence on Therapeutic Activity | Reference |

|---|---|---|---|

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | Affects hydrogen bonding and other non-covalent interactions with the biological target. | researchgate.netnih.gov |

| HOMO/LUMO Energy | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines the molecule's ability to donate or accept electrons, influencing its chemical reactivity and stability. | researchgate.netacs.org |

| logP | The partition coefficient, measuring the ratio of a compound's concentration in a mixture of two immiscible phases (e.g., octanol (B41247) and water). | Influences solubility, permeability, and overall pharmacokinetic properties. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | The spatial distribution of charge within a molecule. | Predicts electrostatic interactions with the target receptor, guiding the design of complementary structures. | researchgate.net |

Advanced Applications and Future Directions in Oxazolidinone Research

Role as Chemical Scaffolds for Novel Therapeutic Agents

The 2-oxazolidinone (B127357) structure is a highly valued scaffold in drug discovery, serving as the foundation for a wide array of therapeutic agents. nih.govresearchgate.net Its significance was first cemented with the approval of Linezolid (B1675486), an antibiotic built upon this core structure. nih.govrsc.org The success of Linezolid spurred extensive research, revealing the scaffold's broad applicability. Medicinal chemists have successfully adapted the oxazolidinone core to target a variety of diseases beyond bacterial infections.

The oxazolidinone ring can function as a bioisostere for chemical groups such as carbamates, ureas, and amides. researchgate.net This structural mimicry provides crucial drug-like characteristics, including the ability to form hydrogen bonds with biological targets and enhanced metabolic stability due to the cyclized carbamate (B1207046) structure, which is less susceptible to hydrolysis. researchgate.net Consequently, oxazolidinone derivatives have been developed with promising pharmacological activities in numerous therapeutic areas, including:

Antituberculosis

Anticancer

Anti-inflammatory

Neurologic diseases

Metabolic diseases nih.govresearchgate.net

Furthermore, enantiomerically pure oxazolidinones are critical as multipurpose chiral synthons, enabling the asymmetric synthesis of complex and biologically active compounds. bioorg.org The adaptability of the oxazolidinone scaffold continues to make it a focal point for the development of new generations of drugs. rsc.org

Design and Preparation of Foldamers Utilizing Oxazolidinone Nucleus

Foldamers are synthetic oligomers designed to mimic the structure-forming capabilities of natural biopolymers like peptides and proteins. researchgate.netnih.gov They are engineered to adopt well-defined three-dimensional conformations, such as helices and sheets, which are crucial for biological function. nih.gov The oxazolidinone nucleus has emerged as a valuable building block in the design of novel foldamers.

Researchers have described the synthesis and conformational analysis of pseudopeptide foldamers that incorporate a 4-carboxy oxazolidin-2-one unit. researchgate.net The synthetic strategy involves coupling the nitrogen atom of one oxazolidinone unit with the carboxylic acid group of the next, which can be another oxazolidinone or a standard amino acid. researchgate.net This linkage creates a unique imido-type function where a nitrogen atom is bonded to both an endocyclic and an exocyclic carbonyl group. researchgate.net This structural feature forces the oligomer chain to adopt a constrained, trans conformation, inducing the entire molecule to fold into an ordered structure. researchgate.net

This design principle is highly adaptable, allowing for the creation of supramolecular materials "on demand" by simply altering the synthetic components. researchgate.net The ability to control the folding and subsequent properties makes oxazolidinone-based foldamers promising candidates for applications in materials science and as potential therapeutic agents, including antimicrobial and anti-HIV agents. researchgate.netnih.gov

Organocatalysis in Enantioselective Reactions

Chiral oxazolidinones, including derivatives of 5-methyl-1,3-oxazolidin-2-one, play a significant role in asymmetric synthesis, particularly as chiral auxiliaries. bioorg.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed, having guided the formation of a specific enantiomer of the desired product.

Functionalized, enantiomerically pure oxazolidin-2-ones have been widely used in numerous asymmetric transformations. bioorg.org Their rigid, well-defined structure provides an effective chiral environment that can direct the approach of reagents to a substrate, leading to high levels of stereoselectivity. An efficient method for creating these valuable auxiliaries involves the stereospecific one-pot transformation of 2-functionalized enantiomerically pure aziridines into the corresponding 5-functionalized oxazolidin-2-ones, a process that retains the original configuration at the C-2 position of the aziridine (B145994). bioorg.org The development of such synthetic methods underscores the importance of these compounds as tools for controlling stereochemistry in complex organic syntheses. bioorg.org

Investigation of Structure-Function Relationships Beyond Antimicrobial Activity

While the antibacterial properties of oxazolidinones are well-established, the versatility of the scaffold has prompted extensive investigation into its structure-function relationships for other biological activities. nih.govresearchgate.net By systematically modifying the substituents on the oxazolidinone ring, researchers can tune the compound's properties to interact with different biological targets, leading to a wide range of pharmacological effects. researchgate.net

Structure-activity relationship (SAR) studies have demonstrated that the biological activity of oxazolidinone derivatives is highly dependent on the nature of the substituents attached to the core ring system. nih.govresearchgate.net The C-5 position is a particularly important site for modification. For instance, converting the 5-acetylaminomethyl moiety of an antibacterial oxazolidinone into other functional groups can dramatically alter its potency. researchgate.net

This principle of targeted modification is being applied to develop oxazolidinones for non-antimicrobial applications. Research has identified derivatives with potential uses as:

Anticancer agents: Targeting various mechanisms in cancer cell proliferation.

Anti-inflammatory drugs: Modulating inflammatory pathways.

Antiviral compounds: Inhibiting viral replication.

Neurological agents: Acting on targets within the central nervous system. nih.govresearchgate.net

The ability to generate diverse libraries of oxazolidinone analogues and screen them for various biological activities makes this scaffold a powerful tool in modern drug discovery, extending its relevance far beyond the realm of antibiotics. researchgate.net

Novel Synthetic Methodologies and Green Chemistry Approaches

The increasing importance of oxazolidinones has driven the development of novel and more efficient synthetic methods for their preparation. Modern synthetic chemistry emphasizes not only yield and selectivity but also sustainability, aligning with the principles of green chemistry. researchgate.netmdpi.com

Recent innovations in synthesis include:

One-Pot Transformations: Efficient methods have been developed to convert chiral aziridines directly into 5-functionalized oxazolidin-2-ones in a single step with high yield and retention of stereochemistry. bioorg.org

Catalytic Methods: Palladium-catalyzed reactions have been reported for the regio- and diastereoselective synthesis of oxazolidinones from allylic carbamates. researchgate.net Other approaches utilize an asymmetric aldol (B89426) reaction combined with a modified Curtius protocol to access 4,5-disubstituted oxazolidin-2-ones. nih.gov

Parallel Synthesis: Methodologies have been designed for the parallel synthesis of multiply substituted oxazolidinones, enabling the rapid generation of chemical libraries for drug discovery. acs.org

In line with green chemistry, which aims to reduce waste and environmental impact, researchers are exploring more sustainable routes to oxazolidinone synthesis. jcchems.com A significant development is the use of carbon dioxide (CO₂) as a C1 feedstock. researchgate.net This carbon capture and utilization (CCU) approach not only provides a renewable carbon source but also contributes to mitigating greenhouse gas emissions. researchgate.net The development of efficient, one-pot, and catalytic methods also aligns with green principles by improving atom economy and reducing the number of steps and associated waste. bioorg.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-1,3-oxazolidin-2-one and its derivatives?

- Methodological Answer : Synthesis often involves nucleophilic substitution or Mitsunobu coupling. For example, oxazolidinones can be attached to polymers via nucleophilic displacement of chloride using NaH in DMF or via Mitsunobu coupling with DIAD and triphenylphosphine in THF . Characterization typically includes IR spectroscopy (e.g., C=O stretching at ~1749 cm⁻¹) and NMR to confirm regiochemistry and purity .

Q. How is X-ray crystallography applied to determine the stereochemistry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-3 is used for structural refinement. For example, (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one was resolved in an orthorhombic crystal system (space group P2₁2₁2₁) with thermal displacement ellipsoids analyzed at 50% probability . Software suites like WinGX are employed for data visualization and validation .

Q. What spectroscopic techniques are critical for characterizing oxazolidinone derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methyl groups at δ ~1.2–1.5 ppm) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1740–1750 cm⁻¹) and functional group interactions .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., ESI-MS for accurate mass determination) .

Advanced Research Questions

Q. How can stereochemical contradictions between NMR and X-ray data be resolved in oxazolidinone derivatives?

- Methodological Answer : Discrepancies may arise from dynamic equilibria (e.g., ring puckering). Cross-validation strategies include:

- Variable-temperature NMR : Detects conformational changes by observing splitting or coalescence of signals .

- DFT Calculations : Compare experimental and computed NMR chemical shifts to identify dominant conformers .

- SCXRD : Resolves absolute configuration unambiguously .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Fluorinated auxiliaries (e.g., 4-benzyl-5-tridecafluorooctyl-oxazolidinone) induce asymmetry during cyclization .

- Catalytic Asymmetric Reactions : Use chiral catalysts (e.g., Jacobsen’s thiourea) for kinetic resolution or dynamic kinetic asymmetric transformations .

Q. How do structural modifications of this compound impact biological activity?

- Methodological Answer :

- Substitution at C-3/C-5 : Electron-withdrawing groups (e.g., nitro in furazolidone) enhance antimicrobial activity by disrupting bacterial DNA synthesis .

- Stereoelectronic Effects : Methyl groups at C-5 (as in Tedizolid) improve pharmacokinetic properties by reducing metabolic degradation .

- Structure-Activity Relationship (SAR) Studies : Combine computational docking (e.g., AutoDock Vina) with in vitro assays to optimize binding to targets like bacterial ribosomes .

Q. What computational methods are used to model the electronic properties of oxazolidinones?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.